Cas no 1021259-86-8 (2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide)

2-(4-Methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide is a sulfonamide-thiazole hybrid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 4-methoxybenzenesulfonamide moiety with a thiazole carboxamide scaffold, offering unique physicochemical and biological properties. The compound exhibits favorable solubility and stability, making it suitable for further derivatization or biological evaluation. Its sulfonamide group may confer selective binding affinity for target enzymes or receptors, while the thiazole ring enhances structural diversity. This molecule is of interest for investigations into antimicrobial, anti-inflammatory, or enzyme-inhibitory activities. Its well-defined synthetic pathway allows for reproducible production, supporting consistent research outcomes.
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide structure
1021259-86-8 structure
Product name:2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
CAS No:1021259-86-8
MF:C16H21N3O4S2
Molecular Weight:383.485641241074
CID:5845803
PubChem ID:25405507

2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
    • VU0628297-1
    • N-isopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
    • 2-[(4-methoxyphenyl)sulfonylamino]-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
    • AKOS024488145
    • F5006-0220
    • 1021259-86-8
    • インチ: 1S/C16H21N3O4S2/c1-11(2)8-9-17-15(20)14-10-24-16(18-14)19-25(21,22)13-6-4-12(23-3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
    • InChIKey: RFLAYBRNXBZUEO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(NC1=NC(=CS1)C(NCCC(C)C)=O)(=O)=O

計算された属性

  • 精确分子量: 383.09734851g/mol
  • 同位素质量: 383.09734851g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 528
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • XLogP3: 3.1

2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5006-0220-1mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
1mg
$54.0 2023-09-10
Life Chemicals
F5006-0220-30mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
30mg
$119.0 2023-09-10
Life Chemicals
F5006-0220-50mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
50mg
$160.0 2023-09-10
Life Chemicals
F5006-0220-100mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
100mg
$248.0 2023-09-10
Life Chemicals
F5006-0220-20mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
20mg
$99.0 2023-09-10
Life Chemicals
F5006-0220-25mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
25mg
$109.0 2023-09-10
Life Chemicals
F5006-0220-3mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
3mg
$63.0 2023-09-10
Life Chemicals
F5006-0220-10mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
10mg
$79.0 2023-09-10
Life Chemicals
F5006-0220-10μmol
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5006-0220-2mg
2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide
1021259-86-8
2mg
$59.0 2023-09-10

2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide 関連文献

2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamideに関する追加情報

2-(4-Methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide: A Comprehensive Overview

The compound with CAS No. 1021259-86-8, known as 2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The molecule's structure is characterized by a thiazole ring system, a sulfonamide group, and a substituted butyl chain, all of which contribute to its functional versatility.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and coupling reactions. The thiazole ring serves as a central scaffold, providing stability and facilitating interactions with biological targets. The sulfonamide group attached to the benzene ring enhances solubility and bioavailability, making it an attractive candidate for drug development. Additionally, the 3-methylbutyl chain introduces lipophilicity, which is crucial for membrane permeability and target binding.

Emerging research has highlighted the potential of this compound as a modulator of key cellular pathways involved in inflammation and cancer. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases like arthritis and asthma. Furthermore, preclinical models have shown that this compound exhibits selective cytotoxicity against cancer cells, particularly in breast and colon cancer lines, without significantly affecting normal cells. This selectivity is attributed to its ability to target specific oncogenic signaling pathways.

The pharmacokinetic profile of 2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide has also been evaluated in animal studies. Results indicate moderate oral bioavailability and favorable distribution characteristics, with significant accumulation observed in tumor tissues. These findings underscore its potential as an orally administered anticancer agent with enhanced tumor-targeting capabilities.

Moreover, computational studies using molecular docking techniques have provided insights into the compound's interaction with key proteins such as cyclooxygenase-2 (COX-2) and human epidermal growth factor receptor 2 (HER2). The sulfonamide group plays a pivotal role in forming hydrogen bonds with critical residues in these protein pockets, thereby stabilizing the binding interaction. This computational evidence aligns with experimental results, further validating its therapeutic potential.

In conclusion, 2-(4-methoxybenzenesulfonamido)-N-(3-methylbutyl)-1,3-thiazole-4-carboxamide represents a promising lead compound in drug discovery efforts targeting inflammatory diseases and cancer. Its unique chemical structure, coupled with favorable pharmacokinetic properties and potent biological activity, positions it as a strong candidate for further preclinical development. As research continues to unravel its mechanisms of action and optimize its therapeutic profile, this compound holds the potential to make a significant impact in the field of oncology and inflammation management.

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